molecular formula C21H15ClO2 B14704029 (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one CAS No. 24845-41-8

(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one

Cat. No.: B14704029
CAS No.: 24845-41-8
M. Wt: 334.8 g/mol
InChI Key: ACGIFXQJLCRIQL-XSFVSMFZSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

The major products formed from these reactions include epoxides, reduced ketones or alcohols, and various substituted chalcone derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activities of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
  • (E)-3-(4-nitrophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one
  • (E)-3-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom on the aromatic ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

24845-41-8

Molecular Formula

C21H15ClO2

Molecular Weight

334.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylprop-2-en-1-one

InChI

InChI=1S/C21H15ClO2/c22-18-10-6-15(7-11-18)14-20(16-4-2-1-3-5-16)21(24)17-8-12-19(23)13-9-17/h1-14,23H/b20-14+

InChI Key

ACGIFXQJLCRIQL-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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